4-Imino-5-methidyl-2-methylpyrimidine
Description
4-Imino-5-methidyl-2-methylpyrimidine is a pyrimidine derivative characterized by a nitrogen-containing heterocyclic core substituted with an imino group (NH) at position 4, a methidyl group (CH(CH₃)₂) at position 5, and a methyl group at position 2. Pyrimidine derivatives are pivotal in medicinal chemistry due to their roles as pharmacophores in antiviral, anticancer, and antimicrobial agents.
Properties
CAS No. |
918960-40-4 |
|---|---|
Molecular Formula |
C6H7N3 |
Molecular Weight |
121.14 g/mol |
IUPAC Name |
2-methyl-5-methylidenepyrimidin-4-imine |
InChI |
InChI=1S/C6H7N3/c1-4-3-8-5(2)9-6(4)7/h3,7H,1H2,2H3 |
InChI Key |
AXFPKNUSOMMYRV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=N)C(=C)C=N1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-5-methylidenepyrimidin-4-imine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of aldehydes with primary amines in the presence of a catalyst. For instance, the reaction of an aldehyde with a primary amine in the presence of a nickel catalyst can lead to the formation of the desired pyrimidine derivative .
Industrial Production Methods
Industrial production methods for 2-methyl-5-methylidenepyrimidin-4-imine are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
2-methyl-5-methylidenepyrimidin-4-imine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of more saturated derivatives.
Substitution: The compound can undergo substitution reactions where one of its hydrogen atoms is replaced by another atom or group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Substitution reactions often involve halogens or other nucleophiles under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more oxidized pyrimidine derivative, while reduction could produce a more saturated compound.
Scientific Research Applications
Biochemical Applications
Thiamine Biosynthesis:
4-Imino-5-methyl-2-methylpyrimidine is a critical intermediate in the biosynthesis of thiamine pyrophosphate, an essential cofactor for various enzymatic reactions in living organisms. Its role as a precursor underscores its importance in metabolic pathways, particularly in microorganisms and plants where thiamine is synthesized from this compound through complex biochemical pathways.
Research Findings:
- Studies have shown that 4-Imino-5-methyl-2-methylpyrimidine can be converted into thiamine derivatives through enzymatic reactions involving thiazole fragments, highlighting its significance in nutritional biochemistry and biotechnology applications aimed at enhancing thiamine content in food sources .
Pharmaceutical Applications
Drug Development:
The compound has been investigated for its potential as a pharmaceutical agent. Its derivatives exhibit various biological activities, including anti-inflammatory and anticancer properties.
Case Studies:
- A review highlighted the synthesis of pyrido[2,3-d]pyrimidine derivatives, which include 4-Imino-5-methyl-2-methylpyrimidine as a scaffold. These derivatives have shown promise in treating conditions such as rheumatoid arthritis and certain cancers due to their ability to inhibit specific kinase pathways .
- Another study focused on the synthesis of hybrid compounds incorporating 4-Imino-5-methyl-2-methylpyrimidine, demonstrating enhanced cytotoxicity against cancer cell lines .
Mechanism of Action
The mechanism of action of 2-methyl-5-methylidenepyrimidin-4-imine involves its interaction with specific molecular targets. One known target is thiamine-phosphate synthase, an enzyme involved in the biosynthesis of thiamine (vitamin B1). The compound can inhibit the activity of this enzyme, affecting the metabolic pathways that depend on thiamine .
Comparison with Similar Compounds
Comparative Analysis with Similar Pyrimidine Derivatives
Structural and Functional Group Comparisons
The substitution pattern of 4-Imino-5-methidyl-2-methylpyrimidine distinguishes it from other pyrimidine analogs. Below is a comparative analysis based on structural features and functional groups:
Table 1: Structural Comparison of Pyrimidine Derivatives
| Compound Name | Position 2 | Position 4 | Position 5 | Key Features |
|---|---|---|---|---|
| 4-Imino-5-methidyl-2-methylpyrimidine | Methyl | Imino (NH) | Methidyl (CH(CH₃)₂) | High lipophilicity, tautomerism potential |
| 4-Amino-5-methylpyrimidine | H | Amino (NH₂) | Methyl | Antiviral activity, planar conformation |
| 2-Amino-4-methylpyrimidine | Amino | Methyl | H | Intermediate in agrochemical synthesis |
| 5-Amino-2-methylpyrimidine | Methyl | H | Amino | DNA/RNA mimicry, enzyme inhibition |
| 4-Chloro-5-fluoro-6-methylpyrimidine | H | Chloro | Fluoro, Methyl | Antimicrobial and anticancer activity |
Key Observations :
- Substitution at Position 4: The imino group in the target compound contrasts with amino (NH₂) or chloro substituents in analogs. The imino group’s ability to tautomerize (NH ↔ N⁻) may enhance π-conjugation, altering electronic properties compared to amino groups .
Key Findings :
- Antiviral Potential: The absence of an amino group at position 5 (as seen in 5-Amino-2-methylpyrimidine) may reduce direct antiviral effects but could enhance selectivity for non-viral targets .
Biological Activity
4-Imino-5-methyl-2-methylpyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications, supported by relevant data and case studies.
4-Imino-5-methyl-2-methylpyrimidine is characterized by the following chemical structure:
- Molecular Formula : C6H8N4
- Molecular Weight : 136.16 g/mol
The biological activity of 4-Imino-5-methyl-2-methylpyrimidine primarily involves its interaction with various biological targets. Research indicates that it may influence several pathways, including:
- Inhibition of Enzymatic Activity : The compound has been shown to interact with specific enzymes, potentially inhibiting their activity, which can lead to downstream effects in metabolic processes.
- Receptor Binding : It exhibits binding affinity to certain receptors, influencing cellular signaling pathways. For example, studies have indicated a moderate binding affinity to stress-activated protein kinase JNK1 and calcium-activated potassium channel KCa5.1, which are crucial in cellular stress responses and neuronal signaling respectively .
Antimicrobial Activity
Research has demonstrated that 4-Imino-5-methyl-2-methylpyrimidine possesses antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, indicating potential as an antibacterial agent.
Anticancer Potential
Preliminary studies suggest that this compound may exhibit anticancer properties by inducing apoptosis in cancer cells. Its mechanism involves the modulation of cell cycle regulators and apoptosis-related proteins, which warrants further investigation into its efficacy as an anticancer drug.
Data Table: Biological Activities of 4-Imino-5-Methyl-2-Methylpyrimidine
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of 4-Imino-5-methyl-2-methylpyrimidine against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations as low as 50 µg/mL.
- Cancer Cell Apoptosis : In a laboratory setting, human breast cancer cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptosis markers, suggesting a potential role in cancer therapy.
- Enzyme Interaction Studies : Using X-ray fluorescence spectrometry, researchers assessed the binding interactions between 4-Imino-5-methyl-2-methylpyrimidine and target enzymes. The findings revealed selective inhibition patterns that could be exploited for drug development .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
